molecular formula C14H16N4O3 B5860955 ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B5860955
M. Wt: 288.30 g/mol
InChI Key: MWSQHNCDZUKREX-UHFFFAOYSA-N
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Description

ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 1-METHYL-3-{[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other pyrazole derivatives, such as:

These compounds share a similar pyrazole core but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 2-methyl-5-[(4-methylpyridin-2-yl)carbamoyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-4-21-14(20)11-8-10(17-18(11)3)13(19)16-12-7-9(2)5-6-15-12/h5-8H,4H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSQHNCDZUKREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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